TLR7/8 Potency and Selectivity: 250-Fold Superior TLR7 Inhibition vs. Hydroxychloroquine
Enpatoran hydrochloride demonstrates potent dual inhibition of TLR7 and TLR8, with IC50 values of 11.1 nM and 24.1 nM, respectively, in HEK293 reporter cell assays [1]. In direct comparison, the widely used antimalarial and lupus standard-of-care hydroxychloroquine inhibits TLR7 with an IC50 of 2780 nM in a comparable assay format [2]. This represents a 250-fold difference in TLR7 inhibitory potency. Additionally, enpatoran shows no activity against TLR3, TLR4, or TLR9 at concentrations up to 10 μM, confirming a clean selectivity profile essential for mechanistic studies [1].
| Evidence Dimension | Inhibitory potency against TLR7 in human cell-based assays |
|---|---|
| Target Compound Data | IC50 = 11.1 nM (TLR7); IC50 = 24.1 nM (TLR8) |
| Comparator Or Baseline | Hydroxychloroquine IC50 = 2780 nM (TLR7) |
| Quantified Difference | 250-fold more potent (TLR7); Hydroxychloroquine does not potently inhibit TLR8 |
| Conditions | HEK293 cells transfected with TLR7/NF-κB or TLR8/NF-κB reporter constructs |
Why This Matters
Procurement of enpatoran over hydroxychloroquine ensures nanomolar-level target engagement for TLR7/8 pathway interrogation, avoiding the micromolar concentrations required by off-label antimalarials that introduce confounding off-target effects.
- [1] Vlach J, Bender AT, Przetak M, et al. Discovery of M5049: A Novel Selective Toll-Like Receptor 7/8 Inhibitor for Treatment of Autoimmunity. J Pharmacol Exp Ther. 2021 Mar;376(3):397-409. PMID: 33328334. View Source
- [2] GtoPdb. hydroxychloroquine | Ligand Activity Charts. IUPHAR/BPS Guide to Pharmacology. Mol Pharmacol (2014) 85: 429-40. PMID: 24342772. View Source
